benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether
Overview
Description
Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether typically involves the reaction of chalcone derivatives with hydrazine hydrate in the presence of a suitable catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent. The resulting pyrazoline is then subjected to further reactions to introduce the trifluoromethyl group and the benzyl ether moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline or pyrazolidine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline or pyrazolidine derivatives.
Scientific Research Applications
Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, increasing its biological activity. The pyrazole ring interacts with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzyl ether moiety but shares the pyrazole core and trifluoromethyl group.
Benzyl 1,5-diphenyl-3-methyl-1H-pyrazol-4-yl ether: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
Benzyl 1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl ether is unique due to the presence of both the trifluoromethyl group and the benzyl ether moiety. The trifluoromethyl group enhances its biological activity and stability, while the benzyl ether moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
1,5-diphenyl-4-phenylmethoxy-3-(trifluoromethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2O/c24-23(25,26)22-21(29-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)28(27-22)19-14-8-3-9-15-19/h1-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVSSXFAIYQSIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N(N=C2C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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